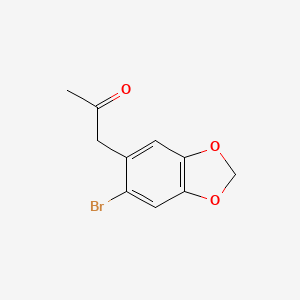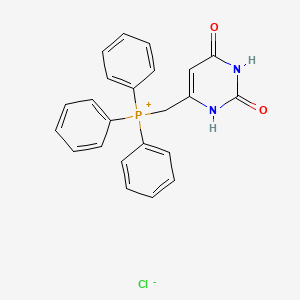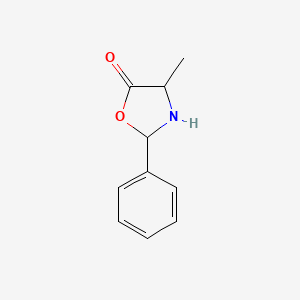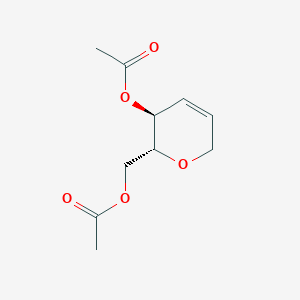![molecular formula C20H14O2 B1141867 trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 CAS No. 861441-06-7](/img/structure/B1141867.png)
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8: is a deuterated derivative of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene. This compound is a metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The deuterated form is often used in scientific research to study metabolic pathways and the effects of isotopic substitution on biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 typically involves the catalytic hydrogenation of benzo[a]pyrene to form the dihydro derivative, followed by hydroxylation at the 7,8-positions. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the hydrogenation step .
Industrial Production Methods: the general approach would involve the same synthetic routes as described above, scaled up for larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced back to its parent hydrocarbon, benzo[a]pyrene, under specific conditions.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzo[a]pyrene.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 is used to study the effects of isotopic substitution on chemical reactions and metabolic pathways .
Biology: In biological research, this compound is used to investigate the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on living organisms .
Medicine: In medical research, it is used to study the carcinogenic properties of benzo[a]pyrene and its metabolites, as well as the potential for isotopic substitution to mitigate these effects .
Industry: While its industrial applications are limited, it is used in the development of analytical methods for detecting and quantifying polycyclic aromatic hydrocarbons in environmental samples .
Wirkmechanismus
The mechanism of action of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 involves its metabolic conversion to reactive intermediates that can bind to DNA and other cellular macromolecules. This binding can lead to mutations and carcinogenesis. The molecular targets include cytochrome P450 enzymes, which catalyze the oxidation of the compound to its reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrene: The parent hydrocarbon from which trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 is derived.
Benzo[a]pyrene-7,8-dione: An oxidized derivative of benzo[a]pyrene.
7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene: A highly mutagenic metabolite of benzo[a]pyrene.
Uniqueness: The uniqueness of this compound lies in its deuterated form, which allows for the study of isotopic effects on metabolic pathways and biological activity. This makes it a valuable tool in both chemical and biological research .
Eigenschaften
CAS-Nummer |
861441-06-7 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(7R,8R)-1,2,3,4,5,6,11,12-octadeuterio-7,8-dihydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,10D |
InChI-Schlüssel |
YDXRLMMGARHIIC-RRIATUMHSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
Isomerische SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C3C(=C(C5=C4C=C[C@H]([C@@H]5O)O)[2H])C(=C2[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
Synonyme |
(7R,8R)-rel-7,8-Dihydrobenzo[a]pyrene-1,2,3,4,5,6,11,12-d8-7,8-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)


